molecular formula C4H6N4S B3283986 5-Pyrimidinethiol, 4,6-diamino- (9CI) CAS No. 77709-01-4

5-Pyrimidinethiol, 4,6-diamino- (9CI)

Cat. No.: B3283986
CAS No.: 77709-01-4
M. Wt: 142.19 g/mol
InChI Key: HESIQGBMZLOLPZ-UHFFFAOYSA-N
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Description

5-Pyrimidinethiol, 4,6-diamino- (9CI) is a chemical compound with the molecular formula C₄H₆N₄S and a molecular weight of 142.182 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at the 4 and 6 positions and a thiol group at the 5 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinethiol, 4,6-diamino- (9CI) typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 5-Pyrimidinethiol, 4,6-diamino- (9CI) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinethiol, 4,6-diamino- (9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyrimidinethiol, 4,6-diamino- (9CI) is unique due to the presence of both amino and thiol groups on the pyrimidine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4,6-diaminopyrimidine-5-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c5-3-2(9)4(6)8-1-7-3/h1,9H,(H4,5,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESIQGBMZLOLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
5-Pyrimidinethiol, 4,6-diamino- (9CI)

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